molecular formula C12H12F3N7O B2998895 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide CAS No. 2034360-00-2

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide

Cat. No. B2998895
CAS RN: 2034360-00-2
M. Wt: 327.271
InChI Key: BUHSEPDBTKFPOQ-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C12H12F3N7O and its molecular weight is 327.271. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to the chemical structure have been synthesized for biological evaluation, particularly in the context of anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential applications in cancer and inflammation research (Rahmouni et al., 2016).

Antimicrobial and Antitubercular Activities

Research has also focused on the synthesis of pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities. This suggests that compounds with similar structural features could be potential candidates for developing new antimicrobial and antitubercular agents (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents

Another area of research involves the synthesis of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, evaluating their potential as antidepressant and nootropic agents. This indicates the compound's structural framework could be explored for neurological applications (Thomas et al., 2016).

Supramolecular Chemistry

In supramolecular chemistry, novel pyrimidine derivatives have been synthesized and used as ligands in co-crystallization, leading to the formation of complex 2D and 3D networks through hydrogen bonding. This highlights potential applications in materials science and crystal engineering (Fonari et al., 2004).

SAR and Bioavailability Studies

Structure-activity relationship (SAR) studies have been conducted on compounds with similar structures to optimize their potential oral bioavailability and enhance their pharmacological profiles. These studies are crucial for drug development, indicating the compound could be a candidate for further optimization (Palanki et al., 2000).

properties

IUPAC Name

1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N7O/c13-12(14,15)4-17-11(23)8-2-21(3-8)9-1-10(19-6-18-9)22-7-16-5-20-22/h1,5-8H,2-4H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHSEPDBTKFPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.